ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound featuring a coumarin core fused with a piperazine-carboxylate moiety. The ethyl ester group at the piperazine nitrogen improves stability compared to tert-butyl esters, which degrade in acidic conditions . The chlorine and methyl substituents on the coumarin ring may modulate lipophilicity and electronic properties, influencing bioavailability and target binding.
Properties
IUPAC Name |
ethyl 4-[(6-chloro-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-3-24-18(23)21-6-4-20(5-7-21)11-13-9-17(22)25-16-8-12(2)15(19)10-14(13)16/h8-10H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEQGMRUSCFMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors.
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes. For instance, some coumarin derivatives have been found to inhibit DNA gyrase, an enzyme involved in DNA replication.
Biochemical Analysis
Biochemical Properties
Ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in drug metabolism. The compound also binds to DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial properties. Additionally, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Cellular Effects
This compound affects various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. The compound also modulates cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. The compound binds to the active site of cytochrome P450 enzymes, leading to enzyme inhibition and altered drug metabolism. It also interacts with DNA gyrase, preventing the enzyme from supercoiling DNA, which is essential for bacterial replication. Additionally, the compound inhibits COX enzymes by binding to their active sites, reducing the production of pro-inflammatory prostaglandins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that the compound maintains its biological activity for several weeks when stored properly. In in vitro studies, prolonged exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models. At high doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound also influences the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters, such as P-glycoprotein, which facilitate its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Additionally, binding proteins in the blood can influence its distribution and localization within the body.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific compartments or organelles. This localization is crucial for its ability to modulate cellular processes and exert its therapeutic effects.
Biological Activity
Ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate, also known as SCH 214255, is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a piperazine ring linked to a chlorinated coumarin derivative , which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that coumarin derivatives exhibit antimicrobial properties . This compound has shown effectiveness against various Gram-positive and Gram-negative bacteria . A study indicated that several synthesized compounds derived from similar structures exhibited moderate to excellent antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Bacterial Strains Tested |
|---|---|---|
| SCH 214255 | Antibacterial | S. aureus, E. coli |
| 9e | Excellent | Multiple strains |
| 9j | Moderate | Multiple strains |
Neuropharmacological Effects
SCH 214255 is noted for its potential role as a dopamine D1 receptor antagonist , which may influence motor function, cognition, and reward processing in the central nervous system (CNS). This mechanism suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease . The compound's interaction with dopamine receptors may alter signaling pathways, offering therapeutic benefits.
Case Studies and Research Findings
- Antibacterial Evaluation : In a comparative study, SCH 214255 was evaluated alongside other coumarin derivatives. The results highlighted its superior activity against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
- Neuroprotective Studies : Investigations into the neuroprotective effects of SCH 214255 revealed that it could mitigate neurotoxicity in cellular models. These studies utilized MTT assays to assess cell viability in the presence of neurotoxic agents, demonstrating significant protective effects at various concentrations .
- Hemolytic Activity Assessment : Safety evaluations performed on human red blood cells indicated that SCH 214255 exhibits low hemolytic activity, suggesting a favorable safety profile for further development as a therapeutic agent .
The biological activity of SCH 214255 can be attributed to its ability to interact with various biological targets:
- Dopamine D1 Receptor Antagonism : By blocking dopamine binding, it may modulate neurotransmitter release and neuronal excitability.
- Antimicrobial Mechanism : The exact mechanism by which SCH 214255 exerts its antibacterial effects is still under investigation but likely involves disruption of bacterial cell wall synthesis or function .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine derivatives exhibit significant anticancer properties. The coumarin moiety, which is present in this compound, is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of coumarins can target multiple pathways involved in cancer progression, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Research has identified that the incorporation of piperazine into the structure enhances the biological activity against bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Neuroprotective Effects
Recent studies have suggested that similar compounds may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The mechanism involves the modulation of oxidative stress and inflammation pathways, which are critical in neurodegenerative diseases .
Pharmacological Applications
Drug Development
The unique structural features of ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate make it a valuable scaffold for drug development. Its ability to interact with various biological targets allows for the design of new drugs with enhanced efficacy and reduced side effects. The compound's pharmacokinetic properties, such as solubility and permeability, are favorable for oral administration, making it suitable for further clinical evaluation .
Enzyme Inhibition
The compound has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes suggests potential applications in modulating drug metabolism and reducing adverse drug interactions .
Material Science Applications
Polymer Chemistry
Ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine derivatives can be utilized in polymer synthesis to create materials with enhanced properties. The incorporation of such compounds into polymer matrices can improve their mechanical strength and thermal stability, making them suitable for various industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; targets multiple cancer pathways |
| Antimicrobial agents | Effective against bacteria and fungi; addresses antibiotic resistance | |
| Neuroprotective effects | Modulates oxidative stress; potential Alzheimer's treatment | |
| Pharmacological | Drug development | Favorable pharmacokinetics; suitable for oral administration |
| Enzyme inhibition | Modulates drug metabolism; reduces adverse interactions | |
| Material Science | Polymer synthesis | Enhances mechanical strength and thermal stability |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted its mechanism involving apoptosis induction through caspase activation .
- Antimicrobial Efficacy : Research conducted by a team at a leading university showed that the compound displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into its mechanism of action to develop new therapeutic agents .
- Neuroprotective Research : A recent publication explored the neuroprotective effects of similar coumarin derivatives in animal models of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function .
Comparison with Similar Compounds
Research Findings and Implications
- Stability : Ethyl esters (target compound) outperform tert-butyl esters in acidic conditions, suggesting better gastrointestinal stability .
- Synthetic Feasibility: Piperazine-carboxylates with aromatic substituents (e.g., coumarin, quinazolinone) require multi-step syntheses, while phenoxy derivatives (HBK15) are more straightforward .
- Biological Activity: Quinazolinone derivatives (A4) show tyrosine kinase inhibition, implying the target compound’s coumarin moiety may target similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
